1,4-Dichloro-5,6,7,8-tetrahydrophthalazine

Antimalarial Drug Discovery Dihydrofolate Reductase Inhibition Antifolate Chemotherapy

Select 1,4-Dichloro-5,6,7,8-tetrahydrophthalazine (CAS 67279-24-7) for its 3- to 5-fold higher aqueous solubility (1.2 g/L) over aromatic 1,4-dichlorophthalazine, enabling high-concentration assays with minimal DMSO. The non-planar, puckered tetrahydrophthalazine core serves as a constrained phenylalanine analog, while the dual 1,4-dichloro handles permit stepwise orthogonal derivatization for peptidomimetic libraries. Validated in WO2008/110611 A1 for Hedgehog pathway antagonists and demonstrating IC50 = 1.20 nM against P. berghei DHFR, this scaffold directly supports antimalarial lead optimization. Choose the tetrahydro variant to avoid synthetic incompatibility and assay failure linked to planar aromatic analogs.

Molecular Formula C8H8Cl2N2
Molecular Weight 203.07 g/mol
CAS No. 67279-24-7
Cat. No. B1315153
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Dichloro-5,6,7,8-tetrahydrophthalazine
CAS67279-24-7
Molecular FormulaC8H8Cl2N2
Molecular Weight203.07 g/mol
Structural Identifiers
SMILESC1CCC2=C(C1)C(=NN=C2Cl)Cl
InChIInChI=1S/C8H8Cl2N2/c9-7-5-3-1-2-4-6(5)8(10)12-11-7/h1-4H2
InChIKeyKLFNXIXNWZZRLE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,4-Dichloro-5,6,7,8-tetrahydrophthalazine (CAS 67279-24-7) – Procurement-Ready Scaffold for Pharmaceutical Synthesis and Drug Discovery


1,4-Dichloro-5,6,7,8-tetrahydrophthalazine (CAS 67279-24-7) is a heterocyclic building block comprising a partially saturated phthalazine core with chlorine atoms at the 1- and 4-positions [1]. This compound features a tetrahydrophthalazine ring system that imparts distinct physicochemical and reactivity properties relative to fully aromatic phthalazine analogs. It is commercially available at 95–98% purity, with a molecular weight of 203.07 g/mol , and serves as a versatile intermediate in the construction of kinase inhibitors, Hedgehog pathway antagonists, and constrained peptidomimetics.

Why 1,4-Dichloro-5,6,7,8-tetrahydrophthalazine Cannot Be Replaced by Aromatic 1,4-Dichlorophthalazine or Diketo Analogs in Critical Applications


Generic substitution within the phthalazine class often leads to assay failure or synthetic incompatibility because the partially saturated tetrahydrophthalazine ring alters both molecular conformation and electronic character . Unlike fully aromatic 1,4-dichlorophthalazine (CAS 4752-10-7), the tetrahydro variant exhibits a non-planar, puckered ring geometry that influences target binding and downstream derivatization outcomes [1]. Additionally, the presence of the tetrahydro ring significantly improves aqueous solubility and lowers melting point relative to the aromatic analog, impacting formulation and purification workflows. The quantitative evidence below demonstrates exactly where and why this compound diverges from its closest comparators in ways that are material to scientific selection and procurement.

1,4-Dichloro-5,6,7,8-tetrahydrophthalazine: Quantitative Differentiation Evidence Versus Key Comparators


Plasmodium berghei DHFR Inhibition: Nanomolar Potency Distinguishes Tetrahydrophthalazine Scaffold

1,4-Dichloro-5,6,7,8-tetrahydrophthalazine exhibits potent inhibition of Plasmodium berghei dihydrofolate reductase (DHFR) with an IC50 of 1.20 nM [1]. This value positions the compound within the low-nanomolar potency range characteristic of clinically relevant antifolates such as pyrimethamine (Ki = 0.63 nM) and methotrexate (Ki = 0.5 nM) against the same target [2]. In contrast, the aromatic analog 1,4-dichlorophthalazine is not reported to inhibit P. berghei DHFR and is instead documented for VEGFR-2 inhibition (IC50 as low as 17 nM in a derived series), reflecting a divergent target engagement profile driven by scaffold saturation [3].

Antimalarial Drug Discovery Dihydrofolate Reductase Inhibition Antifolate Chemotherapy

Aqueous Solubility Advantage Over 1,4-Dichlorophthalazine Facilitates Formulation and Handling

1,4-Dichloro-5,6,7,8-tetrahydrophthalazine exhibits a calculated aqueous solubility of 1.2 g/L at 25 °C . This represents an approximately 3- to 5-fold improvement over 1,4-dichlorophthalazine, which is reported as sparingly soluble at 0.26–0.40 g/L under the same conditions . The increased solubility is attributed to the partially saturated tetrahydro ring, which disrupts π–π stacking and reduces crystal lattice energy relative to the planar aromatic analog.

Pre-formulation Solubility Enhancement Medicinal Chemistry Workflow

Lower Melting Point and Boiling Point Improve Handling and Purification Compatibility

1,4-Dichloro-5,6,7,8-tetrahydrophthalazine melts at 156 °C (ethanol) and boils at 381.2 °C at 760 mmHg . By comparison, 1,4-dichlorophthalazine melts at 160–162 °C and boils at 397.3 °C at 760 mmHg . The tetrahydro derivative thus exhibits a 4–6 °C lower melting point and a 16 °C lower boiling point. These differences, though modest, reflect the reduced planarity and intermolecular packing efficiency conferred by ring saturation and can simplify recrystallization and solvent removal steps in small-scale laboratory workflows.

Purification Workflow Thermal Stability Process Chemistry

Documented Utility as a Building Block in Hedgehog Pathway Antagonist Patents

1,4-Dichloro-5,6,7,8-tetrahydrophthalazine is explicitly disclosed as an intermediate in the synthesis of 1,4-disubstituted phthalazine Hedgehog (Hh) pathway antagonists in patent WO2008/110611 A1 (assigned to Novartis AG) [1]. The tetrahydrophthalazine core provides a rigid, saturated scaffold that differentiates these antagonists from earlier aromatic phthalazine-based Hh inhibitors. This patent and its associated filings cover the use of the compound in the preparation of agents intended for the treatment of Hh-dependent malignancies including medulloblastoma and basal cell carcinoma.

Cancer Therapeutics Hedgehog Signaling Patent-Enabled Chemistry

Tetrahydrophthalazine Core Serves as Constrained Phenylalanine Analog in Peptidomimetic Design

The tetrahydrophthalazine nucleus, of which 1,4-dichloro-5,6,7,8-tetrahydrophthalazine is a dichlorinated derivative, has been characterized as a conformationally constrained aza-analog of phenylalanine [1]. In NMR studies, the tetrahydrophthalazine-containing pseudotripeptide adopted a well-defined turn conformation, demonstrating the scaffold's ability to impose structural rigidity. The 1,4-dichloro substitution pattern further enables orthogonal derivatization at both chlorine-bearing positions, allowing modular installation of peptide or small-molecule appendages.

Peptidomimetics Conformational Restriction Pseudopeptide Synthesis

1,4-Dichloro-5,6,7,8-tetrahydrophthalazine: Evidence-Driven Application Scenarios


Antimalarial Lead Optimization – P. berghei DHFR Inhibitor Programs

Based on the demonstrated IC50 of 1.20 nM against P. berghei DHFR [1], this compound is suitable as a starting scaffold for antimalarial lead optimization. Its potency positions it alongside pyrimethamine (Ki = 0.63 nM) and methotrexate (Ki = 0.5 nM) [2], making it a credible candidate for further medicinal chemistry iteration. Researchers should procure this compound when the goal is to explore tetrahydrophthalazine-based antifolates with potential species-selectivity against Plasmodium DHFR, as aromatic 1,4-dichlorophthalazine lacks this activity profile [3].

Hedgehog Pathway Antagonist Synthesis – Cancer Therapeutics

The explicit citation of this compound in WO2008/110611 A1 [4] establishes its role as a validated building block for the synthesis of 1,4-disubstituted phthalazine Hh pathway antagonists. Procurement enables direct reproduction of patented synthetic routes targeting Hh-dependent cancers, reducing the time and resource burden associated with scaffold construction. This application scenario is not accessible using the aromatic analog 1,4-dichlorophthalazine, which is instead documented for VEGFR-2 inhibition [5].

Pre-formulation and Solubility-Sensitive Assay Development

The 3- to 5-fold higher aqueous solubility of this compound (1.2 g/L) compared to 1,4-dichlorophthalazine (0.26–0.40 g/L) makes it preferable for assays requiring higher compound concentrations in aqueous buffers without organic co-solvents. This is particularly relevant for early-stage in vitro pharmacology where dimethyl sulfoxide (DMSO) content must be minimized to avoid solvent artifacts. Procurement of the tetrahydro derivative reduces the need for solubility-enhancing formulation excipients.

Constrained Peptidomimetic Design – Dual Derivatization Platform

The tetrahydrophthalazine core functions as a constrained phenylalanine analog [6], and the 1,4-dichloro substitution provides two orthogonal handles for sequential derivatization. This compound is therefore appropriate for laboratories synthesizing libraries of peptidomimetics where both N-terminal and C-terminal extension or functionalization is required. The dual chlorine atoms allow chemists to introduce distinct moieties at positions 1 and 4 in a stepwise, controlled manner, a synthetic advantage not offered by monochlorinated or unsubstituted analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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